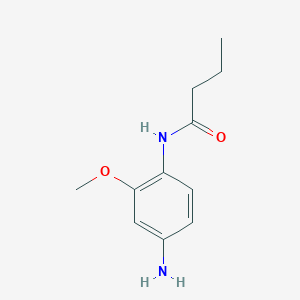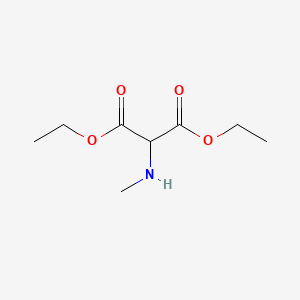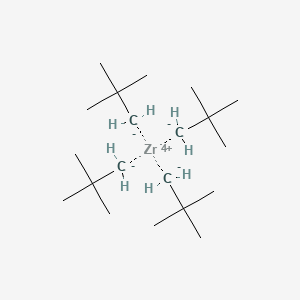
Zirconium, tetrakis(2,2-dimethylpropyl)-
描述
Zirconium, tetrakis(2,2-dimethylpropyl)-, also known as tetrakis(2,2-dimethylpropyl)zirconium(IV), is a chemical compound with the formula [CH3C(CH3)2CH2]4Zr. It is a zirconium complex where zirconium is coordinated with four 2,2-dimethylpropyl groups. This compound is known for its applications in various fields, including material science and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, tetrakis(2,2-dimethylpropyl)- typically involves the reaction of zirconium tetrachloride with 2,2-dimethylpropyl lithium or 2,2-dimethylpropyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of zirconium, tetrakis(2,2-dimethylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
Zirconium, tetrakis(2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Substitution: It can undergo substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Hydrolysis: The compound reacts with water to form zirconium hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens or other organometallic compounds are used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent rapid decomposition.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2)
Substitution: Various zirconium complexes depending on the substituent used
Hydrolysis: Zirconium hydroxide (Zr(OH)4)
科学研究应用
Zirconium, tetrakis(2,2-dimethylpropyl)- has several scientific research applications:
Material Science: Used as a precursor for the synthesis of zirconium-based materials, including thin films and nanoparticles.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
作用机制
The mechanism of action of zirconium, tetrakis(2,2-dimethylpropyl)- involves its ability to coordinate with other molecules and ions. The 2,2-dimethylpropyl groups provide steric hindrance, which influences the reactivity and stability of the compound. The zirconium center can interact with various substrates, facilitating catalytic reactions and the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- Zirconium, tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Zirconium, tetrakis(2,2-dimethylpropyl)-
- Zirconium, tetrakis(2,2-dimethylbutyl)-
Uniqueness
Zirconium, tetrakis(2,2-dimethylpropyl)- is unique due to its specific steric properties provided by the 2,2-dimethylpropyl groups. These groups influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
属性
IUPAC Name |
2-methanidyl-2-methylpropane;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Zr/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVXKDFNSCMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38010-72-9 | |
| Record name | Zirconium, tetrakis(2,2-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038010729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


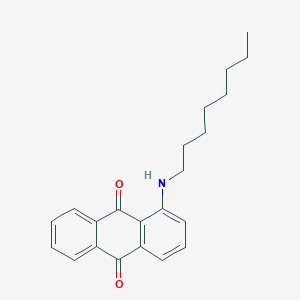
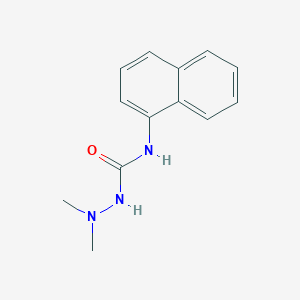
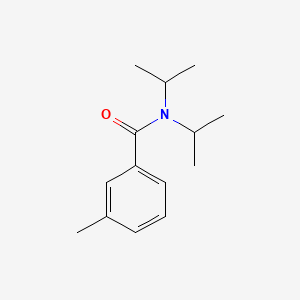
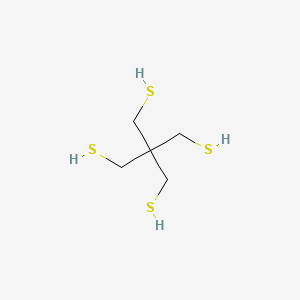

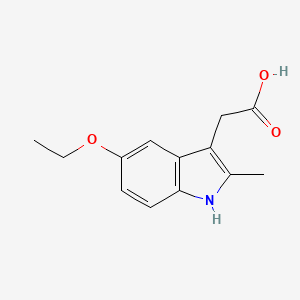


![[(Anilinocarbonyl)amino]acetic acid](/img/structure/B1614742.png)
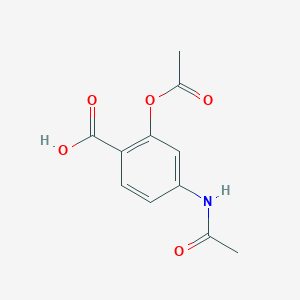
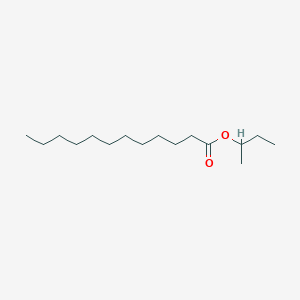
![1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane](/img/structure/B1614751.png)
